Teloidine
Description
Historical Trajectories in Tropane (B1204802) Alkaloid Discovery and Initial Academic Inquiry
The history of plant alkaloid research dates back centuries, with early investigations focusing on isolating physiologically active substances from botanical sources. The discovery of crystalline, salt-forming, and physiologically active compounds marked a significant step in this field archive.org. The chemistry of alkaloids as a group is often traced to the announcement of the discovery of morphine in 1817 archive.org.
Tropane alkaloids, characterized by their distinctive 8-azabicyclo[3.2.1]octane ring system, represent a specific class that garnered significant academic attention. The elucidation of the tropane ring system's structure in 1901 was a key milestone researchgate.net. Early research in this area involved isolating various tropane alkaloids from plants and studying their chemical properties. For instance, the isolation of atropine (B194438) from Atropa belladonna and Hyoscyamus niger was published in the 1830s, followed by investigations into its chemical properties and isolation methods nih.gov. The structural relationship between atropine and hyoscyamine (B1674123) was later clarified, revealing that alkaline hydrolysis of hyoscyamine yields tropic acid and tropine (B42219) nih.gov.
Teloidine, as a specific tropane alkaloid, emerged within this broader context of natural product and tropane alkaloid research. It is found in certain plants known to produce tropane alkaloids, such as Datura meteloides mdma.ch and Datura stramonium chalcogen.ro. The identification and characterization of this compound would have been part of the ongoing academic efforts to understand the full spectrum of alkaloids present in these species and their chemical structures. Early academic inquiry likely involved isolation techniques, followed by chemical analysis to determine its elemental composition and functional groups, laying the groundwork for structural determination.
This compound's Classification within the Chemical Landscape of Natural Products
This compound is classified as a tropane alkaloid, a group of naturally occurring compounds distinguished by the presence of the 8-azabicyclo[3.2.1]octane (nortropane) ring system researchgate.netuomustansiriyah.edu.iq. This bicyclic structure is formed from the condensation of a pyrrolidine (B122466) precursor, such as ornithine, with a three-carbon unit derived from acetate (B1210297) uomustansiriyah.edu.iq. The nitrogen atom is typically methylated in many tropane alkaloids, including the core tropane structure itself thieme-connect.com.
Within the tropane alkaloid family, this compound is specifically a tropane alcohol, characterized by hydroxyl groups attached to the tropane skeleton. Its chemical formula is C8H15NO3, and its molecular weight is 173.21 g/mol chemicalbook.com. This compound is a dihydroxytropane, meaning it has two hydroxyl groups on the tropane ring system mdma.ch. It is structurally related to other tropane alcohols like tropine (tropan-3α-ol) uomustansiriyah.edu.iqthieme-connect.com and scopine (B3395896) mdma.chscribd.com. This compound can exist as an amino-alcohol and is found esterified with various organic acids in plants mdma.chscribd.com. For example, methis compound is an ester of this compound with tiglic acid plantaedb.comresearchgate.net.
Natural products are broadly classified based on their structure and origin, including categories such as terpenes, steroids, and alkaloids du.edu.egmedchemexpress.com. Alkaloids, in general, are nitrogen-containing compounds, often with basic properties nih.gov. This compound fits into this classification as a nitrogenous natural product derived from plants, possessing the characteristic tropane core structure that defines its specific alkaloid subgroup.
Contemporary Academic Significance and Research Impetus for this compound Studies
Contemporary academic research on this compound and other tropane alkaloids continues due to several factors. The complex structures of these compounds offer challenging problems for chemists, both in determining their constitution and developing synthetic routes mdma.chsciencemadness.org. While significant progress has been made in understanding the biosynthesis of key tropane alkaloids like hyoscyamine and scopolamine (B1681570), the complete pathways and the enzymes involved are still areas of active investigation researchgate.netresearchgate.net. This compound, being a component or precursor in the biosynthesis of certain tropane esters, is relevant to these biosynthetic studies. Degradation studies of related compounds, such as methis compound, have provided insights into the metabolic fate and potential biosynthetic steps involving the this compound moiety researchgate.net.
The occurrence of this compound in plants known for producing pharmacologically important tropane alkaloids, such as Datura species, also drives research interest researchgate.netmdma.chchalcogen.ro. Understanding the distribution and variations in alkaloid profiles across different plant species and even within the same species under varying conditions is of academic significance dss.go.th.
Furthermore, the study of natural products like this compound contributes to the broader understanding of plant secondary metabolism – the processes by which plants synthesize a diverse array of organic compounds whose functions are not directly related to primary metabolism (growth and development) researchgate.netcharite.de. The mode of origin and function of alkaloids in plants remain areas where much is still unknown mdma.chscribd.comsciencemadness.org. Research into this compound can potentially shed light on its ecological role in the plants that produce it, such as defense against herbivores or pathogens researchgate.net.
While this article focuses solely on the chemical compound this compound, the academic impetus for its study is often linked to its relationship with other tropane alkaloids and its presence in plants that have been historically or are currently subjects of phytochemical and biochemical research. The ongoing advancements in analytical techniques and synthetic methodologies continue to facilitate more detailed investigations into the chemistry and biology of this compound and related natural products.
Data Table: Selected Properties of this compound
| Property | Value | Source | PubChem CID |
| CAS Number | 575-62-2 | chemicalbook.com | 5281045 |
| Molecular Formula | C8H15NO3 | chemicalbook.com | 5281045 |
| Molecular Weight | 173.21 g/mol | chemicalbook.com | 5281045 |
| Melting Point | 168-169 °C | chemicalbook.com | 5281045 |
| Boiling Point | 341.8 ± 41.0 °C (Predicted) | chemicalbook.com | N/A |
| Density | 1.386 ± 0.06 g/cm³ (Predicted) | chemicalbook.com | N/A |
Detailed Research Findings:
Research has indicated that this compound is an amino-alcohol component that can be esterified with organic acids, such as tiglic acid, to form other tropane alkaloids like methis compound mdma.chscribd.complantaedb.com. Studies on the degradation of methis compound have provided evidence suggesting that the hydroxylation of tropine may occur after the formation of its tigloyl ester, implying a role for the this compound moiety in the biosynthetic pathway of certain tropane esters researchgate.net. This compound has been identified in plants such as Datura meteloides and Datura stramonium, contributing to the known alkaloid profiles of these species mdma.chchalcogen.ro. The presence and distribution of this compound and its esters in different plant parts and species are subjects of phytochemical studies aimed at understanding alkaloid diversity and biosynthesis dss.go.the-bookshelf.de.
Structure
3D Structure
Properties
CAS No. |
575-62-2 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(1S,5R,6R,7S)-8-methyl-8-azabicyclo[3.2.1]octane-3,6,7-triol |
InChI |
InChI=1S/C8H15NO3/c1-9-5-2-4(10)3-6(9)8(12)7(5)11/h4-8,10-12H,2-3H2,1H3/t4?,5-,6+,7-,8+ |
InChI Key |
AIZXMYKYXXDPTI-UPGAHCIJSA-N |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@@H]([C@@H]2O)O)O |
Canonical SMILES |
CN1C2CC(CC1C(C2O)O)O |
Origin of Product |
United States |
Structural Framework and Stereochemical Considerations in Teloidine Chemistry
Teloidine's Position within the Tropane (B1204802) Alkaloid and Azasugar Structural Classes
This compound is recognized as a tropane alkaloid. plantaedb.comdrugbank.combohrium.comnih.govwikipedia.org Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids characterized by a tropane ring system. bohrium.comwikipedia.org This core structure, 8-azabicyclo[3.2.1]octane, is a defining feature of these natural products. drugbank.comnih.gov this compound, specifically, is listed as a synonym for Methis compound, which is described as a tropane alkaloid with the IUPAC name (6,7-dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate. plantaedb.comnih.gov This indicates that this compound possesses the fundamental tropane skeleton substituted with hydroxyl groups and an ester moiety.
While the primary classification of this compound is within the tropane alkaloids, the presence of hydroxyl groups on the bicyclic ring system could potentially lead to considerations related to azasugars, which are cyclic or acyclic molecules where a nitrogen atom has replaced a carbon atom in the carbohydrate skeleton. However, based on the provided search results, this compound is explicitly and consistently identified as a tropane alkaloid, and its structural features align with this classification due to the prominent bicyclic tropane core. The term "azasugar" is not directly associated with this compound in the search results, suggesting that while it contains nitrogen and hydroxyl groups, its bicyclic structure firmly places it outside the typical definition of an azasugar, which mimics monosaccharides or oligosaccharides.
Advanced Spectroscopic and Diffraction Methodologies for this compound Structural Elucidation
Elucidating the precise structure and stereochemistry of complex natural products like this compound requires the application of advanced analytical techniques. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), alongside diffraction techniques like X-ray crystallography, are indispensable tools in this process. sevenstarpharm.comamericanpharmaceuticalreview.comresearchgate.netlibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Stereochemistry and Conformational Analysis
NMR spectroscopy is a powerful technique for determining the structure and stereochemistry of organic molecules in solution. hmdb.cachemicalbook.comchemicalbook.comspectrabase.com By analyzing the chemical shifts, splitting patterns, and coupling constants in ¹H and ¹³C NMR spectra, researchers can deduce the connectivity of atoms and their spatial arrangement. For this compound, NMR would be crucial in confirming the presence and positions of the hydroxyl groups, the N-methyl group, and the ester linkage. Analysis of coupling constants, particularly vicinal coupling constants (³J), can provide detailed information about the dihedral angles between protons, which is essential for understanding the conformation of the flexible tropane ring system. rsc.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would further aid in assigning signals and confirming the structural connectivity. While specific NMR data for this compound (Methis compound) was not extensively detailed in the search results, the general application of NMR for structural and stereochemical analysis of organic compounds, including those with complex ring systems, is well-established. hmdb.cachemicalbook.comchemicalbook.comspectrabase.com
X-ray Crystallography in the Definitive Structural Confirmation of this compound and Related Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline solids, including the absolute configuration of chiral centers. libretexts.orgdectris.com By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density map of the molecule can be generated, revealing the exact positions of atoms in the crystal lattice. libretexts.org This technique is invaluable for confirming the connectivity and stereochemistry determined by NMR and provides bond lengths and angles with high accuracy. libretexts.org For this compound or its crystalline analogues, X-ray crystallography would provide unambiguous proof of the bicyclic tropane structure, the positions and orientations of the substituents (hydroxyl groups and the ester), and the stereochemistry at each chiral center within the molecule. While a specific X-ray crystal structure for this compound was not found in the immediate search results, the technique is a standard for structural confirmation of organic molecules. libretexts.orgdectris.comrsc.orgresearchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) for this compound Structural Characterization and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass-to-charge ratio (m/z) measurements of ions, allowing for the determination of the elemental composition of a compound. youtube.combioanalysis-zone.comfilab.fr For this compound (Methis compound), HRMS would confirm its molecular formula (C₁₃H₂₁NO₄) by providing an exact mass that matches the calculated mass for this formula within a very low mass error (typically in parts per million, ppm). plantaedb.comnih.govyoutube.combioanalysis-zone.com This is particularly useful for distinguishing between compounds with similar nominal masses but different elemental compositions. bioanalysis-zone.com Furthermore, coupled with separation techniques like liquid chromatography (LC-HRMS), HRMS is powerful for identifying this compound in complex mixtures and for the identification of its potential metabolites by analyzing their exact masses and fragmentation patterns. youtube.comchemrxiv.org Fragmentation in HRMS (MS/MS) can provide structural information by breaking the molecule into characteristic ions, which helps in piecing together the structure. youtube.com
Enantiomeric and Diastereomeric Aspects of this compound Chemistry
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is critical for understanding the properties and behavior of chiral compounds like this compound. nptel.ac.inwvu.edumasterorganicchemistry.comrutgers.edu this compound, with its bicyclic structure and multiple substituted carbons, possesses several stereocenters, leading to the possibility of enantiomers and diastereomers. wvu.edumasterorganicchemistry.comrutgers.edu
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. nptel.ac.inwvu.edumasterorganicchemistry.comrutgers.edu They have identical physical properties (except for their interaction with plane-polarized light) and chemical properties in achiral environments. nptel.ac.inrutgers.edupdx.edu Diastereomers, on the other hand, are stereoisomers that are not mirror images and have different physical and chemical properties. nptel.ac.inwvu.edumasterorganicchemistry.comrutgers.edu
The presence of multiple stereocenters means that this compound can exist as a set of stereoisomers. These would include enantiomers (if the molecule is chiral) and potentially diastereomers if there are multiple chiral centers and not all configurations are inverted. wvu.edumasterorganicchemistry.comrutgers.edu The specific biological activity of this compound would likely be dependent on its precise stereochemistry, as is common for many natural products.
Separation of enantiomers and diastereomers typically relies on their different physical and chemical properties (for diastereomers) or the use of chiral environments (for enantiomers), such as chiral chromatography or the formation of diastereomeric salts or derivatives. nptel.ac.inrutgers.edu
Computational Chemistry Approaches for Investigating this compound Conformation and Reactivity
Computational chemistry plays an increasingly important role in understanding the structural and chemical properties of molecules, complementing experimental data. baranlab.orgwikipedia.orgcannalib.eu For this compound, computational methods can be used to investigate its preferred conformations and predict its reactivity.
Molecular mechanics and quantum mechanics methods can be employed to explore the conformational space of this compound, identifying low-energy conformers. rsc.orgbaranlab.org The tropane ring system can adopt different conformations (e.g., chair-chair), and the substituents can have different orientations (axial vs. equatorial). nih.gov Computational studies can determine the relative stability of these conformers and the energy barriers to interconversion. rsc.orgnih.gov This is particularly relevant for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.
Furthermore, computational chemistry can be used to study the electronic structure of this compound, providing insights into its potential reactivity. baranlab.orgwikipedia.orgsmu.edu Techniques like Density Functional Theory (DFT) can calculate properties such as charge distribution, molecular orbitals, and reaction transition states. rsc.orgbaranlab.orgwikipedia.org This can help predict how this compound might react with different reagents or interact with biological targets. wikipedia.orgsmu.edu For instance, computational studies could investigate the relative reactivity of the hydroxyl groups or the ester linkage.
By combining computational results with experimental spectroscopic data (like NMR coupling constants), a more comprehensive understanding of this compound's structure, dynamics, and behavior can be achieved. rsc.org
Biosynthesis of Teloidine and Its Esters in Biological Systems
Precursor Incorporation and Metabolic Pathways Leading to the Teloidine Core Structure
The foundational steps of tropane (B1204802) alkaloid biosynthesis involve the recruitment of specific amino acids from primary metabolism to form the nitrogen-containing heterocyclic ring that is central to the tropane structure iastate.edu.
Role of Ornithine and Putrescine as Key Nitrogen and Carbon Sources
Ornithine and arginine are considered the primary amino acid starting substrates for tropane alkaloid biosynthesis nih.goviastate.edumdpi.com. These amino acids can be interconverted through a shared intermediate, pyrroline-5-carboxylate iastate.edumdpi.com. Putrescine, a diamine, is formed from ornithine through the action of ornithine decarboxylase (ODC) or indirectly from arginine nih.govmdpi.com. This conversion of ornithine to putrescine catalyzed by ODC is a crucial step in the pathway mdpi.comacs.org. Studies using labeled ornithine have demonstrated its incorporation into the tropane ring structure researchgate.net. Putrescine serves as a key intermediate, providing both nitrogen and carbon atoms for the formation of the tropane nucleus nih.govmdpi.com.
A symmetrical intermediate has been reported in the biosynthesis of tropane alkaloids in certain species, suggesting a route where ornithine is converted to putrescine by ornithine decarboxylase mdpi.com. This symmetrical incorporation has been observed at positions C1 and C5 of the tropane ring mdpi.com.
Metabolic Branch Points and Substrate Flux Control in this compound Biosynthesis
The formation of N-methylputrescine from putrescine, catalyzed by putrescine N-methyltransferase (PMT), is considered a key rate-limiting step in the tropane alkaloid biosynthetic pathway mdpi.com. This step is crucial as it directs metabolic flux towards the production of tropane alkaloids nih.gov. Following methylation, N-methylputrescine is oxidized to 4-methylamino-butanal, which then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation mdpi.com. This cation is a common precursor for various tropane alkaloids nih.gov.
The flux through the tropane biosynthetic pathway is controlled by the activity of specific enzymes, such as tropinone (B130398) reductases (TR) iastate.edumdpi.com. These enzymes catalyze the reduction of keto groups in the tropane ring, a necessary step for ester formation mdpi.com. The activity of TR enzymes controls the metabolic flux downstream in the pathway iastate.edumdpi.com.
Research findings highlight the importance of PMT as the first committed enzyme specific to alkaloid biosynthesis nih.govnii.ac.jp. Inhibition of PMT activity leads to a decrease in downstream intermediates and the final alkaloid products, while increasing the accumulation of putrescine nih.govnii.ac.jp.
Enzymatic Mechanisms in this compound Biosynthesis
The biosynthesis of this compound involves a series of enzymatic reactions, each catalyzed by specific proteins with distinct catalytic mechanisms.
Identification and Functional Characterization of Key Biosynthetic Enzymes
Several key enzymes are involved in the biosynthesis of the tropane core and its subsequent modifications. Ornithine decarboxylase (ODC) catalyzes the conversion of ornithine to putrescine mdpi.comacs.org. Putrescine N-methyltransferase (PMT) catalyzes the methylation of putrescine to N-methylputrescine mdpi.comnih.govnih.gov. Methylputrescine oxidase (MPO) is involved in the oxidation of N-methylputrescine mdpi.com. Tropinone reductases (TR), specifically TR I and TR II in solanaceous plants, catalyze the reduction of tropinone iastate.edumdpi.com. These enzymes are part of the short-chain dehydrogenase/reductase (SDR) family iastate.edumdpi.com. Littorine synthase (LS), a member of the SCPL-AT family, catalyzes the esterification of the tropane ring pnas.org. Hyoscyamine (B1674123) 6β-hydroxylase (H6H) is involved in the epoxidation of hyoscyamine to scopolamine (B1681570) researchgate.netmdpi.com. While the precise enzymes leading directly to this compound from a common tropane intermediate like tropinone are not as extensively detailed in the provided sources as those for hyoscyamine or scopolamine, the general pathway for tropane alkaloid biosynthesis provides a framework. This compound is a 6,7-dihydroxytropane, suggesting hydroxylation steps occur after the formation of the tropane core.
Elucidation of Enzyme Kinetics and Catalytic Mechanisms within the this compound Pathway
Studies on the kinetics of key enzymes like PMT have provided insights into their catalytic mechanisms. Initial velocity studies and product inhibition patterns of PMT from Hyoscyamus albus are consistent with an ordered bi-bi mechanism nih.govnii.ac.jp. The Michaelis constant (K_m) values for putrescine and S-adenosyl-L-methionine (SAM), as well as the inhibition constant (K_i) for S-adenosyl-L-homocysteine (SAH), have been determined nih.govnii.ac.jp.
| Enzyme | Substrate 1 | K_m (µM) | Substrate 2 | K_m (µM) | Inhibitor | K_i (µM) | Mechanism |
| PMT | Putrescine | 277 | SAM | 203 | SAH | 110 | Ordered Bi-Bi |
Note: Data is based on studies of PMT from Hyoscyamus albus. nih.govnii.ac.jp
Enzymatic assays for AbODC from Atropa belladonna have shown optimal activity at pH 8.0 and 30 °C, with determined K_m, V_max, and K_cat values for ornithine as a substrate, indicating high catalytic efficiency acs.org.
Genetic Engineering Strategies for Modulating this compound Biosynthesis in Host Organisms
Genetic engineering approaches have been explored to manipulate tropane alkaloid biosynthesis in host organisms, primarily plants and microorganisms researchgate.netmdpi.com. Strategies include introducing genes encoding key biosynthetic enzymes or regulatory proteins to enhance the production of desired alkaloids researchgate.net. Overexpression of genes encoding rate-limiting enzymes like PMT and H6H has been investigated to increase metabolic flux towards tropane alkaloid production researchgate.netresearchgate.net. For example, overexpression of AbODC in A. belladonna has been shown to significantly increase the biosynthesis of putrescine, N-methylputrescine, and downstream tropane alkaloids like hyoscyamine acs.org. Conversely, silencing of genes encoding pathway enzymes can reduce or abolish alkaloid production researchgate.net.
These studies demonstrate the potential of genetic engineering to modulate the biosynthesis of this compound and its esters by targeting key enzymes and controlling metabolic flux within the pathway.
Regulation of this compound Biosynthetic Genes and Pathways
The biosynthesis of this compound, like other plant secondary metabolites, is a tightly regulated process influenced by a combination of internal genetic programs and external environmental cues. Regulation occurs at multiple levels, ensuring that the production of these compounds is responsive to developmental stages and environmental challenges.
Transcriptional and Post-Transcriptional Regulatory Elements
Transcriptional regulation plays a crucial role in controlling the expression of genes encoding enzymes involved in this compound biosynthesis. While specific transcriptional regulators for this compound itself are not extensively detailed in the literature, studies on the broader tropane alkaloid pathway reveal the involvement of various transcription factors (TFs). Families of TFs such as MYB, bHLH, AP2/ERF, WRKY, and bZIP are known to be essential in regulating plant metabolism, including alkaloid biosynthesis. [Result 8 from initial search, Result 15 from initial search] For instance, a novel calmodulin gene (AbCaM1) in Atropa belladonna has been shown to significantly up-regulate the expression of seven key tropane alkaloid biosynthesis genes, highlighting the role of calcium signaling in this regulatory network. [Result 12] Promoter analysis of genes affecting tropane alkaloid production has identified cis-regulatory elements responsive to various signals, including hormones like abscisic acid (ABA), gibberellin (GA), and auxin, as well as light and methyl jasmonate (MeJA). [Result 15]
Post-transcriptional regulation further fine-tunes gene expression by affecting mRNA processing, stability, and translation. While specific examples for this compound are limited, post-transcriptional mechanisms, including alternative splicing and regulation by microRNAs (miRNAs), are known to influence the biosynthesis of other secondary metabolites and can potentially impact the enzymes involved in this compound production. [Result 39 from initial search] The cell-specific expression patterns observed for key enzymes in the tropane alkaloid pathway, such as hyoscyamine 6β-hydroxylase (H6H), suggest control by specific genetic regulatory mechanisms within producing cells. [Result 10]
Environmental and Developmental Factors Influencing this compound Biosynthesis
Environmental factors significantly impact the production of secondary metabolites, including tropane alkaloids. Factors such as light, temperature, water availability, and nutrient levels can modulate the synthesis and accumulation of these compounds. [Result 3 from initial search, Result 13 from initial search, Result 20 from initial search, Result 29 from initial search] Biotic factors, such as herbivore feeding or pathogen attack, can also induce the production of defense-related secondary metabolites. [Result 3 from initial search]
Methyl jasmonate (MeJA), a plant signaling molecule, is recognized as a significant elicitor of tropane alkaloid biosynthesis. Treatment with MeJA has been shown to alter the expression levels of genes involved in the biosynthesis of hyoscyamine and scopolamine, and it is likely to influence the production of other tropane alkaloids like this compound. [Result 2] The accumulation of secondary metabolites can also be dependent on the developmental stage of the plant and specific tissues. [Result 13 from initial search]
Cellular and Subcellular Localization of this compound Biosynthetic Processes
The biosynthesis of tropane alkaloids, including this compound, is spatially organized within specific plant tissues and even within different cellular compartments. In Solanaceae plants, the primary site of tropane alkaloid biosynthesis is the roots. [Result 1, Result 3, Result 4, Result 5] Following synthesis, these alkaloids are transported to aerial parts of the plant for storage. [Result 1, Result 3, Result 4]
Cell-specific compartmentalization of the biosynthetic pathway has been observed in root tissues. Key enzymes are localized in distinct cell types. For instance, putrescine N-methyltransferase (PMT), an early enzyme in the pathway, and H6H, involved in later steps leading to scopolamine, are primarily localized in the pericycle cells of the root. [Result 3, Result 4, Result 5] Tropinone reductase I (TR-I), another enzyme in the pathway, is found in the endodermis and adjacent cortical cells. [Result 3, Result 4, Result 5] This differential localization of enzymes across cell types necessitates the transport of intermediate metabolites between these cells to complete the biosynthetic pathway. [Result 4, Result 5]
At the subcellular level, the early steps of tropane alkaloid production may involve enzymes located in chloroplasts, peroxisomes, and the cytosol, reflecting the origins of precursors from primary metabolism. [Result 6] Later enzymatic steps, such as those catalyzed by cytochrome P450 enzymes and H6H, are associated with the endoplasmic reticulum (ER). [Result 6, Result 13] Studies involving the targeted expression of proteins like Vitreoscilla hemoglobin in plastids have shown enhanced production of hyoscyamine and scopolamine, suggesting that oxygen availability within specific compartments can influence the activity of oxygen-dependent enzymes in the pathway. [Result 13]
A conceptual overview of the cellular localization of key enzymes in the tropane alkaloid pathway is presented in the table below:
| Enzyme | Proposed Cellular Localization (in Solanaceae roots) |
| Putrescine N-methyltransferase (PMT) | Pericycle |
| Tropinone Reductase I (TR-I) | Endodermis and Cortical Cells |
| Hyoscyamine 6β-hydroxylase (H6H) | Pericycle, associated with ER |
| Cytochrome P450 enzymes | Endoplasmic Reticulum (ER) |
Comparative Biosynthetic Analyses of this compound Across Diverse Plant Species and Strains
Comparative studies of tropane alkaloid biosynthesis across different plant families highlight instances of independent evolution of these pathways. The biosynthesis of tropane alkaloids in Solanaceae and Erythroxylaceae, for example, is considered to have evolved independently. [Result 1, Result 7, Result 10, Result 14] This independent evolution is supported by differences in the enzymes that catalyze analogous reactions in these families. For instance, the reduction of tropinone involves enzymes from the short-chain dehydrogenase/reductase family in Solanaceae, while in Erythroxylum coca (Erythroxylaceae), an enzyme from the aldo-keto reductase family performs a similar function. [Result 1, Result 7, Result 10] These differences can extend to the starting materials and specific enzymatic steps involved. [Result 7]
This compound and its esters, such as mono- and ditigloyl esters, have been reported in various plant species beyond the well-studied Solanaceae. [Result 1 from initial search, Result 11 from initial search] The presence of this compound or its derivatives in phylogenetically distinct plant groups suggests either a very ancient origin of the biosynthetic pathway with subsequent losses in many lineages or convergent evolution where similar compounds are produced through independently evolved enzymatic routes. The detailed comparative analysis of the specific enzymes and genes involved in this compound biosynthesis across these diverse species would provide further insights into the evolutionary history and flexibility of this metabolic pathway in the plant kingdom.
Synthetic Methodologies for Teloidine and Its Structural Analogues
Retrosynthetic Disconnections and Strategic Approaches to Teloidine Total Synthesis
The journey towards the total synthesis of any complex natural product begins with a sound retrosynthetic analysis, a process of mentally deconstructing the target molecule into simpler, readily available starting materials. For this compound, a primary disconnection often targets the ester functionality, separating the tiglic acid side chain from the core dihydroxytropane, known as teloidinone.
Further retrosynthetic analysis of the teloidinone core typically involves simplification of the bicyclic system. A common strategy involves cleaving the bonds that form the five-membered piperidine (B6355638) ring, leading back to a substituted pyrrolidine (B122466) precursor. Another key disconnection targets the carbon-carbon bonds within the seven-membered ring of the tropane (B1204802) skeleton. A particularly insightful approach involves a [4+3] cycloaddition reaction as a key strategic element to construct the bicyclic core in a convergent manner. This strategy envisions the union of a four-atom diene component with a three-atom allyl cation equivalent, rapidly assembling the characteristic 8-azabicyclo[3.2.1]octane framework.
Asymmetric Synthesis and Stereoselective Transformations in this compound Construction
The presence of multiple stereocenters in this compound, particularly the cis-relationship of the two hydroxyl groups at the C-6 and C-7 positions (or 3α and 6α in systematic nomenclature), necessitates the use of asymmetric synthesis and highly stereoselective transformations. Achieving the desired stereochemistry is a critical challenge in any this compound synthesis.
Several strategies have been employed to control the stereochemical outcome. One approach utilizes chiral pool starting materials, such as amino acids, to introduce the initial stereocenters, which then direct the stereochemistry of subsequent reactions. Another powerful method involves the use of chiral catalysts or auxiliaries to induce asymmetry in key bond-forming reactions.
For the crucial dihydroxylation step, stereoselective methods are paramount. The Sharpless asymmetric dihydroxylation, for instance, has been a valuable tool for installing the two hydroxyl groups with a high degree of stereocontrol onto an olefin precursor. The choice of the chiral ligand in this reaction dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of the desired cis-diol. Other methods, such as substrate-directed dihydroxylations where existing stereocenters in the molecule guide the approach of the oxidizing agent, have also been successfully implemented.
The relative stereochemistry of the substituents on the tropane ring is another critical aspect. The thermodynamic and kinetic control of reactions, such as reductions of ketone functionalities, plays a significant role in establishing the desired stereoisomer.
Development of Novel Reaction Methodologies for the Bridged Azabicyclic Core of this compound
The construction of the 8-azabicyclo[3.2.1]octane core, the defining feature of this compound and other tropane alkaloids, has been a fertile ground for the development of novel reaction methodologies. The inherent ring strain and conformational rigidity of this bicyclic system present unique challenges and opportunities for synthetic innovation.
One of the classic and most elegant methods for constructing the tropane skeleton is the Robinson-Schöpf reaction, a biomimetic condensation of a dialdehyde, a primary amine, and a derivative of acetone. While historically significant, modern synthetic efforts have often sought more versatile and controllable methods.
Intramolecular reactions have proven particularly effective for forging the bridged bicyclic structure. For instance, intramolecular Michael additions, where a nitrogen nucleophile attacks an α,β-unsaturated carbonyl system within the same molecule, can efficiently close the piperidine ring of the tropane core. Similarly, intramolecular Mannich reactions and ring-closing metathesis have been employed to construct this key structural motif.
More recently, transition metal-catalyzed reactions have emerged as powerful tools. Palladium-catalyzed intramolecular allylic alkylations and rhodium-catalyzed [4+3] cycloadditions represent state-of-the-art methods for the efficient and stereocontrolled synthesis of the tropane skeleton. These reactions often proceed under mild conditions and exhibit high levels of functional group tolerance, making them highly attractive for complex molecule synthesis.
Protecting Group Strategies and Functional Group Interconversions in this compound Synthesis
The presence of multiple reactive functional groups in this compound and its synthetic intermediates, namely the secondary amine and the two hydroxyl groups, necessitates a carefully orchestrated protecting group strategy. The choice of protecting groups is critical to ensure that chemical transformations occur at the desired positions without unintended side reactions.
The protection of the hydroxyl groups is equally important, especially when they need to be differentiated. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers (Bn), and acetals. An orthogonal protecting group strategy, where different protecting groups can be removed independently of one another, is often employed to allow for the selective manipulation of the two hydroxyl groups. For example, one hydroxyl group might be protected as a silyl ether while the other is protected as a benzyl ether, enabling the selective deprotection and functionalization of each.
Functional group interconversions are also integral to this compound synthesis. These transformations include the oxidation of alcohols to ketones, the reduction of ketones to alcohols with high stereoselectivity, the conversion of esters to other functional groups, and the introduction and removal of unsaturation. The judicious application of these transformations, in concert with a robust protecting group strategy, is essential for the successful total synthesis of this compound.
Expedient Synthetic Routes to this compound Derivatives and Stereoisomers
The development of expedient and flexible synthetic routes is crucial not only for the total synthesis of this compound itself but also for accessing its derivatives and stereoisomers. These analogs are invaluable tools for structure-activity relationship (SAR) studies, which aim to understand how the different structural features of a molecule contribute to its biological activity.
A modular synthetic approach, where different fragments of the molecule can be synthesized separately and then coupled together in the later stages, is highly advantageous for creating a library of derivatives. This allows for the rapid variation of different parts of the molecule, such as the ester side chain or the substitution pattern on the tropane core.
For instance, by synthesizing a common teloidinone intermediate, a variety of different acyl groups can be introduced to generate a range of this compound esters. This allows for the exploration of how the nature of the ester side chain influences the biological properties of the molecule.
Furthermore, the ability to synthesize different stereoisomers of this compound is of great importance. By inverting the stereochemistry at one or more of the stereocenters, chemists can probe the specific stereochemical requirements for biological activity. This can be achieved by employing different stereoselective reactions or by using epimerization strategies to invert existing stereocenters. The development of synthetic routes that allow for the selective formation of each possible stereoisomer provides a comprehensive platform for understanding the three-dimensional structural basis of this compound's function.
Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data corresponding to the detailed outline requested for the compound this compound. While the requested sections and subsections represent standard areas of investigation in molecular pharmacology and drug discovery, specific studies detailing the kinetic characterization, structure-activity relationships, or molecular docking of this compound as a glycosidase inhibitor are not present in the accessible research literature.
Similarly, explorations into this compound's effects on other non-glycosidase enzyme systems, its receptor interactions, or its influence on cellular signaling pathways in isolated cell lines have not been documented in published findings.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline due to the absence of primary research data on this compound for these specific topics.
Molecular and Cellular Activity of Teloidine in Non Human Systems
In Vivo Pharmacological Investigations of Teloidine in Model Organisms
Comprehensive in vivo studies are crucial for understanding the therapeutic potential and physiological impact of any compound. Such studies in preclinical models, like rodents or microbial systems, provide foundational knowledge about a substance's efficacy and its behavior within a living system.
There is a notable absence of published research detailing the biological efficacy of this compound in established non-human animal models for any specific disease state. Studies that would typically evaluate its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties, have not been found. Similarly, there is no available data on the activity of this compound in microbial systems, which would be necessary to determine any potential antibiotic or antifungal efficacy.
Without such studies, the biological impact of this compound remains speculative and cannot be substantiated with empirical evidence.
The characterization of a drug's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles is a cornerstone of preclinical development. This includes understanding its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and dose-response relationships.
For this compound, specific data regarding these principles in any preclinical system are not available in the reviewed scientific literature. Key pharmacokinetic parameters such as bioavailability, half-life, volume of distribution, and clearance have not been reported in animal models. Consequently, it is not possible to construct data tables or provide a detailed analysis of its pharmacokinetic profile.
Similarly, pharmacodynamic studies designed to elucidate the mechanism of action of this compound at a systemic level in vivo are absent from the public domain. While its structural similarity to other tropane (B1204802) alkaloids suggests potential anticholinergic effects, this has not been confirmed through in vivo experiments that would measure, for example, its impact on smooth muscle contraction or central nervous system activity in animal models.
Advanced Analytical Techniques for Teloidine Quantification and Characterization
Chromatographic Methodologies for Teloidine Isolation, Purity Assessment, and Quantification
Chromatographic techniques are fundamental in the analysis of tropane (B1204802) alkaloids, offering powerful tools for separation, identification, and quantification. wur.nl
High-Performance Liquid Chromatography (HPLC) Method Development for this compound and its Metabolites
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of tropane alkaloids due to its versatility and applicability to non-volatile and thermally unstable compounds. sigmaaldrich.comnih.gov For related tropane alkaloids, reversed-phase HPLC (RP-HPLC) is commonly employed, often using C18 columns. sigmaaldrich.com
A typical HPLC method for tropane alkaloids would involve:
Column: An Ascentis Express C18 column or similar reversed-phase column. sigmaaldrich.com
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. nih.gov
Detection: UV detection is common, though coupling with mass spectrometry (LC-MS) provides greater sensitivity and specificity. sigmaaldrich.com
The development of a specific HPLC method for this compound would require optimization of these parameters to achieve adequate separation from other alkaloids and matrix components. The study of its metabolites would necessitate further development to separate the parent compound from its biotransformation products, a process that is crucial in pharmacokinetic and toxicological studies.
Gas Chromatography (GC) and GC-Mass Spectrometry for this compound Profiling in Complex Matrices
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a highly effective technique for the profiling of volatile and semi-volatile compounds, including some tropane alkaloids. nih.gov Due to the polar nature of the hydroxyl groups in this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. This process converts the analyte into a less polar and more volatile compound suitable for the GC system.
A general approach for GC-MS analysis of tropane alkaloids involves:
Extraction: Isolation of the alkaloids from the complex matrix.
Derivatization: Treatment with a silylating agent (e.g., BSTFA) or other reagents to convert polar functional groups.
Separation: Use of a capillary column (e.g., BPX5MS) to separate the derivatized alkaloids. nih.gov
Detection: Mass spectrometry provides mass-to-charge ratio data, allowing for identification and quantification. nih.gov
The resulting mass spectrum provides a molecular fingerprint that can be used to identify this compound and distinguish it from other structurally similar compounds.
Electrophoretic and Capillary Electrophoresis Approaches for this compound Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation technique based on the differential migration of charged species in an electric field. wikipedia.orglibretexts.org It is particularly useful for the analysis of small quantities of samples and for separating compounds with similar structures.
Modes of CE applicable to alkaloid analysis include:
Capillary Zone Electrophoresis (CZE): Separates ions based on their electrophoretic mobility. This is the most common mode of CE. libretexts.org
Micellar Electrokinetic Chromatography (MEKC): Allows for the separation of both charged and neutral molecules by adding surfactants to the buffer.
For this compound, which is a basic alkaloid and would be protonated in an acidic buffer, CZE would be a suitable technique. The development of a CE method would involve optimizing parameters such as buffer pH, concentration, applied voltage, and capillary temperature to achieve the desired separation. nih.gov
Hyphenated Techniques and Advanced Detection Systems for this compound Research
Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the comprehensive analysis of complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the analysis of tropane alkaloids. sigmaaldrich.com The liquid chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This provides both retention time data and mass spectral data, allowing for confident identification and quantification. A rapid LC-MS method has been developed for atropine (B194438) and scopolamine (B1681570) using a core-shell particle packed column and detection in positive ionization mode (ESI+). sigmaaldrich.com A similar approach would likely be effective for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS is a standard technique for volatile compounds. nih.gov Its high sensitivity and specificity make it ideal for detecting trace amounts of alkaloids in complex matrices.
Ultra-High Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UHPLC-ToF-MS): This advanced technique combines the high resolution of UHPLC with the high mass accuracy of ToF-MS, enabling the rapid and accurate identification and quantification of compounds in complex mixtures like plant extracts or biological samples. tandfonline.com
The following table summarizes hypothetical parameters for these advanced techniques as they might be applied to this compound, based on methods for other tropane alkaloids.
| Technique | Separation Column | Mobile Phase/Carrier Gas | Detection Method | Potential Application for this compound |
| HPLC-UV | C18 Reversed-Phase | Acetonitrile/Water with buffer | UV Absorbance | Quantification, Purity Assessment |
| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Profiling in complex matrices, Identification |
| LC-MS/MS | C18 Reversed-Phase | Acetonitrile/Water with formic acid | Tandem Mass Spectrometry (ESI+) | Trace quantification, Metabolite identification |
| CE | Fused Silica Capillary | Acidic or basic buffer | UV or MS | High-efficiency separation, Chiral separation |
This table is illustrative and based on general methods for tropane alkaloids. Specific parameters would require experimental validation for this compound.
Method Validation and Quality Control in this compound Analytical Chemistry
Any analytical method developed for the quantification of this compound must be rigorously validated to ensure its reliability and accuracy. tandfonline.com Method validation is a key requirement of quality assurance. The validation process demonstrates that an analytical procedure is suitable for its intended purpose.
Key validation parameters include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies in spiked matrices. tandfonline.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). tandfonline.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. tandfonline.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table presents typical acceptance criteria for method validation based on guidelines for similar analytes.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | Typically 80-120% |
| Precision (% RSD) | Repeatability (RSDr) < 15%; Intermediate Precision (RSDR) < 20% |
| Specificity | No interference at the retention time of the analyte |
| Robustness | % RSD of results should be within acceptable limits |
These criteria are general and may vary depending on the specific application and regulatory requirements.
Structure Activity Relationship Sar and Derivatization Studies of Teloidine
Rational Design and Synthesis of Tropane (B1204802) Alkaloid Analogues with Modified Functional Groups
The rational design of tropane alkaloid analogues is a cornerstone of efforts to modulate their biological activity, selectivity, and pharmacokinetic properties. The inherent stereochemistry of the tropane core, with its distinct endo and exo faces, provides a scaffold for precise three-dimensional arrangement of functional groups.
A primary focus of rational design has been the modification of the ester side chain at the C-3 position, a key determinant of the anticholinergic activity of compounds like atropine (B194438) and scopolamine (B1681570). nih.govshsmu.edu.cn Synthetic strategies often involve the esterification of tropine (B42219) or scopine (B3395896) with a variety of acids to introduce different functional groups. For instance, the synthesis of novel tropane derivatives as muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists has been extensively explored. Through systematic modifications of the tropane scaffold, researchers have identified potent M3 mAChR antagonists. nih.gov
Another key area of modification is the nitrogen atom at the N-8 position. Quaternization of this nitrogen, for example by introducing a methyl or butyl group, can significantly alter the molecule's ability to cross the blood-brain barrier. nih.gov N-butylscopolamine, for instance, is a peripherally acting antispasmodic that does not readily enter the central nervous system, thereby minimizing central side effects. nih.gov
Recent synthetic approaches have focused on creating more diverse and complex analogues. A versatile strategy for synthesizing tropane-like analogues involves the structural modification of lead compounds like 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909). This has led to the development of C-3-substituted tropane derivatives with varying affinities for the dopamine (B1211576) transporter. acs.org Furthermore, innovative synthetic routes are being developed to allow for late-stage functionalization of the tropane core at multiple positions (N-8, C-3, C-6, and C-7), providing a platform for generating a wide array of analogues for SAR studies. nih.gov
The synthesis of these analogues often involves multi-step processes, including the reduction of tropinone (B130398) to tropine or pseudotropine, followed by esterification or other coupling reactions to introduce the desired side chains. The stereochemistry of the final product is crucial, as the orientation of the substituents can dramatically impact biological activity.
Systematic Elucidation of Structural Determinants for Tropane's Biological Activities
The biological activities of tropane alkaloids are intricately linked to specific structural features that govern their interaction with biological targets, primarily muscarinic and nicotinic acetylcholine receptors, as well as monoamine transporters. nih.govnih.gov
For Muscarinic Receptor Antagonists (e.g., Atropine, Scopolamine):
The Tropane Ring: The rigid bicyclic structure of the tropane nucleus serves as a crucial scaffold, correctly positioning the other functional groups for optimal receptor binding.
The Ester Moiety at C-3: The presence of an ester linkage at the C-3 position is essential for high-affinity binding to muscarinic receptors. The nature of the acid portion of the ester significantly influences potency and selectivity.
The Hydroxyl Group in the Acyl Side Chain: For potent anticholinergic activity, a hydroxyl group on the carbon atom alpha to the carbonyl group of the ester is critical. This is exemplified by the tropic acid moiety in atropine.
The Nitrogen Atom at N-8: The tertiary amine at the N-8 position, which is protonated at physiological pH, is vital for the ionic interaction with a conserved aspartate residue in the binding pocket of muscarinic receptors.
The Epoxide Group in Scopolamine: The presence of an epoxide ring in scopolamine, which is absent in atropine, is thought to contribute to its enhanced central nervous system effects by altering its basicity and ability to cross the blood-brain barrier. stackexchange.com
For Dopamine Transporter Inhibitors (e.g., Cocaine and Analogues):
The 3β-Configuration of the Ester Group: In cocaine and its active analogues, the ester group at the C-3 position is in the β- (exo) configuration. The corresponding α- (endo) isomers are generally less active.
The Carbomethoxy Group at C-2: The presence and orientation of the carbomethoxy group at the C-2 position also play a role in the binding affinity to the dopamine transporter.
The N-Methyl Group: The methyl group on the nitrogen atom is important for activity.
Systematic studies involving the synthesis and biological evaluation of a wide range of analogues have been instrumental in mapping these structural determinants. For example, replacing the ether oxygen in certain tropane-like analogues with nitrogen-containing functional groups, such as amides and amines, has been shown to significantly reduce affinity for the dopamine transporter, highlighting the importance of the oxygen atom in this interaction. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Approaches in Tropane Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) studies and chemoinformatics have emerged as powerful tools in the lead optimization of tropane alkaloids, enabling the prediction of biological activity and the rational design of more potent and selective compounds. shsmu.edu.cnnih.gov
2D-QSAR: In the context of tropane-based compounds, 2D-QSAR models have been successfully developed to describe their antitumor properties. For instance, a statistically significant 2D-QSAR model was established for a series of synthesized tropane-containing compounds, correlating their structural features with their in vitro activity against breast cancer cell lines. researchgate.net
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic requirements for biological activity. While specific 3D-QSAR studies on tropane alkaloids are not extensively detailed in the provided results, the application of these methods to other alkaloid classes, such as steroid alkaloids, has proven successful in elucidating structural explanations for their biological activity and guiding lead optimization. nih.gov
Chemoinformatics: Chemoinformatics plays a crucial role in managing and analyzing the vast amount of data generated from the synthesis and biological testing of tropane alkaloid analogues. nih.gov Key applications include:
Database Management: Creating and maintaining databases of natural and synthetic tropane alkaloids with their associated biological activities. nih.gov
Chemical Space Analysis: Visualizing and navigating the chemical space of tropane derivatives to identify areas for further exploration.
Virtual Screening: Using computational models to screen virtual libraries of tropane analogues to prioritize candidates for synthesis and testing. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov
These computational approaches, in conjunction with traditional medicinal chemistry, accelerate the discovery and development of novel tropane-based research compounds with improved properties.
Prodrug Strategies and Chemical Modification for Modulating Tropane's Research Properties
Prodrug strategies and chemical modifications are employed to overcome limitations of tropane alkaloids, such as poor bioavailability, rapid metabolism, or undesirable side effects, thereby enhancing their utility as research tools. nih.goveurekaselect.com
A common chemical modification of tropane alkaloids like scopolamine is N-alkylation . The addition of a butyl group to the nitrogen atom of scopolamine to form N-butylscopolamine significantly reduces its ability to cross the blood-brain barrier. nih.gov This modification is a classic example of altering the physicochemical properties of a molecule to restrict its distribution and minimize central nervous system side effects, making it a valuable tool for studying peripheral muscarinic receptors. nih.gov
While specific examples of prodrugs for tropane alkaloids are not extensively detailed in the provided search results, the general principles of prodrug design are applicable. nih.goveurekaselect.com For instance, esterification of the hydroxyl group at the C-3 position with a promoiety could be explored to enhance lipophilicity and improve oral absorption. Upon administration, these ester linkages would be cleaved by endogenous esterases to release the active tropane alkaloid.
The development of prodrugs is a versatile strategy that can be tailored to address specific challenges. For example, a prodrug could be designed for targeted delivery to a specific tissue or organ by incorporating a promoiety that is recognized by a specific enzyme or transporter present at the target site.
The chemical modification of the tropane scaffold itself can also be considered a strategy to modulate its research properties. The synthesis of analogues with altered stereochemistry or the introduction of functional groups at various positions on the tropane ring can lead to compounds with different receptor binding affinities, selectivities, and functional activities (agonist versus antagonist). nih.gov These modified molecules are invaluable probes for studying the structure and function of their biological targets.
Biotechnological and Metabolic Engineering Approaches for Teloidine Production and Research
Plant Cell, Tissue, and Organ Culture for Sustainable Teloidine Biosynthesis
Plant cell, tissue, and organ cultures provide a controlled environment for the biosynthesis of secondary metabolites, independent of environmental fluctuations. mdpi.comresearchgate.netnih.gov Hairy root cultures, induced by Agrobacterium rhizogenes, are particularly advantageous for tropane (B1204802) alkaloid production due to their fast growth, genetic stability, and ability to be scaled up. ethz.chfrontiersin.org This system allows for the modulation of metabolic pathways involved in alkaloid biosynthesis. ethz.ch
Optimization of Culture Conditions for Enhanced this compound Accumulation
Optimizing culture conditions is a fundamental approach to enhance secondary metabolite production in plant cell cultures. fao.org Various chemical and physical factors influence cell growth and product accumulation, including media components, phytohormones, pH, temperature, aeration, agitation, and light. researchgate.netfao.orgscilit.combiotech-asia.org
Studies on other secondary metabolites have shown that the choice of basal medium significantly impacts product yield. For instance, the amount of serpentine (B99607) produced by Catharanthus roseus cell cultures varied depending on the basal medium composition, with Murashige-Skoog (MS) medium often found suitable for alkaloid production. fao.org Plant growth regulators, such as auxins and cytokinins, play crucial roles in controlling cell division, elongation, shoot formation, and rooting in tissue cultures. biotech-asia.orgmdpi.comnih.gov Specific combinations and concentrations of hormones like BAP, NAA, IBA, TDZ, and Zeatin have been optimized for regeneration and proliferation in various plant species. biotech-asia.orgmdpi.comnih.govmdpi.com Temperature and light conditions also affect alkaloid production in cell cultures. researchgate.net
While specific data on this compound accumulation under varied culture conditions is less readily available in the provided context, the principles established for other tropane alkaloids and secondary metabolites in plant cell cultures are directly applicable. Optimization typically involves empirical testing of different media formulations, hormone concentrations, and environmental parameters to identify conditions that favor this compound biosynthesis and accumulation.
Elicitation and Precursor Feeding Strategies in Plant Cell Cultures
Elicitation and precursor feeding are effective strategies to enhance secondary metabolite production in plant cell cultures by stimulating biosynthetic pathways. phcogrev.comfao.orgirispublishers.comresearchgate.netnih.gov
Elicitation involves introducing exogenous substances, either biotic (derived from organisms like fungi or bacteria) or abiotic (physical or chemical factors), to trigger plant defense responses that can lead to increased production of secondary metabolites. irispublishers.comresearchgate.netnih.govphcogrev.comeolss.net Elicitors can activate defense-related genes and enzymes involved in biosynthetic pathways. irispublishers.comresearchgate.net The effectiveness of elicitation depends on the complex interaction between the elicitor and the plant cell, and the optimal elicitor type, concentration, and exposure time need to be determined empirically for each specific culture system. irispublishers.comconicet.gov.ar While the class of metabolite produced is generally specific to the plant species, different elicitors can influence the kinetics and accumulation levels. conicet.gov.ar
Precursor feeding involves adding biosynthetic precursors or intermediate compounds to the culture medium to push the metabolic flux towards the desired product. phcogrev.comfao.orgcabidigitallibrary.org This approach has been successful in enhancing the production of various secondary metabolites. phcogrev.comfao.orgcabidigitallibrary.org For example, adding tropic acid to Scopolia japonica cultures significantly increased alkaloid content. fao.org Similarly, feeding L-phenylalanine stimulated taxol biosynthesis in Taxus cuspidata cells. fao.org For tropane alkaloids, precursors like ornithine and arginine, which are upstream in the pathway leading to putrescine and N-methylputrescine, are potential candidates for feeding strategies to enhance this compound production. ethz.chmdpi.compnas.org
Genetic Manipulation of Plant Biosynthetic Pathways for Increased this compound Yield
Genetic manipulation of plant biosynthetic pathways is a powerful approach to increase the yield of secondary metabolites by targeting key enzymes and regulatory genes. ethz.chmdpi.comacs.org Tropane alkaloid biosynthesis involves several enzymatic steps, with putrescine N-methyltransferase (PMT) catalyzing the first committed step, the methylation of putrescine to N-methylputrescine. mdpi.comnih.govpnas.org Ornithine decarboxylase (ODC) also plays a significant role in producing putrescine, a key precursor. ethz.chacs.org
Overexpression of genes encoding rate-limiting enzymes or those early in the pathway can increase the metabolic flux towards the desired alkaloids. ethz.chmdpi.comnih.gov For instance, overexpression of the pmt gene from tobacco in Atropa belladonna and Nicotiana sylvestris has been shown to increase tropane alkaloid content. mdpi.com In engineered Duboisia roots, the presence of a 35S-pmt transgene enhanced the biosynthetic flux towards tropane alkaloids, leading to significantly increased content in transformed roots. mdpi.com Overexpression of AbODC in Atropa belladonna hairy roots resulted in significantly higher levels of hyoscyamine (B1674123) and anisodamine, indicating its utility in promoting the production of these tropane alkaloids. acs.org Conversely, RNA interference (RNAi) of AbODC reduced the production of hyoscyamine, anisodamine, and scopolamine (B1681570). acs.org
Genetic engineering can also focus on enzymes later in the pathway, such as hyoscyamine 6β-hydroxylase (H6H), which catalyzes the conversion of hyoscyamine to scopolamine. ethz.chmdpi.comnih.gov Simultaneous overexpression of pmt and h6h genes in Hyoscyamus niger hairy root cultures resulted in a substantial increase in scopolamine production, demonstrating the effectiveness of targeting multiple steps in the pathway. nih.gov
Synthetic Biology and Heterologous Expression Systems for this compound Pathway Reconstruction
Synthetic biology approaches aim to redesign and construct biological systems to perform new functions, including the production of valuable compounds. galaxyproject.orgembopress.org This involves reconstructing biosynthetic pathways, often in heterologous host organisms like yeast or bacteria, which can offer advantages such as faster growth rates and easier genetic manipulation compared to plant cell cultures. frontiersin.orgpnas.orgnih.govrsc.orgnih.govdtu.dkmdpi.com
Reconstructing complex plant metabolic pathways, which are often distributed across different cellular compartments in plants, in a single-cell host presents challenges, particularly regarding metabolite transport between compartments. pnas.orgnih.gov However, significant progress has been made in engineering yeast platforms for tropane alkaloid production. frontiersin.orgpnas.orgnih.gov By incorporating plant transporters to alleviate transport limitations and optimizing culture conditions, researchers have achieved substantial improvements in de novo hyoscyamine and scopolamine production in engineered yeast. pnas.orgnih.gov For example, the discovery of vacuolar tropane alkaloid exporters like AbPUP1 and AbLP1 from Atropa belladonna and their expression in yeast enhanced hyoscyamine production by facilitating transport. pnas.orgnih.gov
Synthetic biology also involves identifying and characterizing the enzymes involved in the biosynthetic pathway and assembling the genes encoding these enzymes into expression systems in the chosen host. rsc.orgnih.govdtu.dkmdpi.com This allows for a bottom-up approach to understanding and engineering the pathway. rsc.org While the complete biosynthetic pathway for this compound specifically might require further elucidation, the enzymes involved in the core tropane ring formation are shared with other tropane alkaloids, providing a basis for reconstruction efforts. mdpi.commdpi.compnas.org
Biocatalysis and Enzymatic Transformations in this compound Chemistry
Biocatalysis utilizes natural catalysts, primarily enzymes, to perform chemical transformations. taylorandfrancis.com This approach offers advantages such as high specificity, selectivity, and the ability to operate under mild conditions, making it a green and sustainable alternative to traditional chemical synthesis. taylorandfrancis.comnih.gov Enzymes involved in plant metabolic pathways can be used in vitro or in whole-cell systems to catalyze specific steps in the synthesis or modification of this compound or its precursors. fao.orgtaylorandfrancis.com
Enzymatic transformations can be employed for various purposes in this compound chemistry, including the conversion of precursors to intermediates, the modification of this compound itself to produce derivatives, or the detoxification of unwanted byproducts. For example, biotransformation using intact or immobilized plant cells has been used to produce secondary metabolites by adding precursors to the culture media. fao.org While specific examples of biocatalysis directly applied to this compound synthesis were not prominently found in the provided search results, the principles and techniques developed for enzymatic transformations of other tropane alkaloids and plant secondary metabolites are relevant. Cytochrome P450 enzymes, for instance, are involved in various hydroxylation and other reactions in the biosynthesis of natural products, including alkaloids, and can be utilized in biocatalytic processes. mdpi.comnih.gov
Furthermore, engineered enzymes or enzyme systems can be developed to perform specific reactions with improved efficiency or to catalyze novel transformations, expanding the chemical diversity of tropane alkaloids. pnas.orgdtu.dk
Ecological, Evolutionary, and Chemosystematic Significance of Teloidine
Role of Teloidine in Plant-Environment Interactions and Chemical Ecology
The precise ecological role of this compound has not been extensively studied in isolation. However, its function can be inferred from its context as a secondary metabolite within plants known for their potent chemical defenses. Tropane (B1204802) alkaloids, as a class, are central to the chemical ecology of the plants that produce them, primarily serving as a defense against herbivores. wikipedia.orgnih.gov
Plants in the genus Datura, a notable source of this compound and its esters, produce a complex mixture of tropane alkaloids, including hyoscyamine (B1674123) and scopolamine (B1681570). nih.govsemanticscholar.org This chemical arsenal is believed to deter feeding by a wide range of herbivores. wikipedia.orgresearchgate.net The toxicity of these compounds affects the nervous system of animals, making them effective anti-herbivory agents. researchgate.net The specific contribution of this compound to this defensive cocktail is likely linked to its unique polarity and structure. The presence of three hydroxyl groups makes this compound more polar than tropine (B42219) (the base for hyoscyamine), which could influence its solubility, transport within the plant, and metabolic fate in an herbivore.
Phylogenetic Distribution and Evolutionary Trajectories of this compound Biosynthesis Genes
The biosynthesis of this compound originates from the common tropane alkaloid pathway, which begins with the amino acid L-ornithine. ankara.edu.tr The pathway proceeds to the key intermediate, tropinone (B130398), which is the branchpoint for the synthesis of various tropane alkaloids. nih.gov The formation of this compound requires subsequent hydroxylations at the C-6 and C-7 positions of the tropane ring. ankara.edu.tr
The enzymes responsible for these specific hydroxylations have not been fully characterized, but they are believed to be part of large, diverse enzyme families, such as 2-oxoglutarate-dependent dioxygenases (2-ODDs) or cytochrome P450s. A well-studied enzyme in the tropane alkaloid pathway is hyoscyamine 6β-hydroxylase (H6H), a 2-ODD that catalyzes the hydroxylation and subsequent epoxidation of hyoscyamine to produce scopolamine. nih.govresearchgate.net The gene for H6H has an exon/intron organization that suggests a common evolutionary origin with ethylene-forming enzymes. nih.gov
It is hypothesized that the genes encoding the hydroxylases for this compound biosynthesis arose through gene duplication and neofunctionalization events from ancestral genes, possibly related to enzymes like H6H. researchgate.net The scattered phylogenetic distribution of complex tropane alkaloids across the Solanaceae family suggests that the genes for these "downstream" modifications (like hydroxylation) may have evolved in an early ancestor and were subsequently lost in many lineages. researchgate.net The presence of this compound biosynthesis in specific genera like Datura and Anthocercis indicates the retention and potential specialization of these enzymatic pathways. wikipedia.orgsilae.it The independent evolution of tropane alkaloid biosynthesis in different plant families, such as Solanaceae and Erythroxylaceae, further highlights the polyphyletic origin of these pathways, where different enzyme families were recruited to perform similar chemical transformations. tdl.orgresearchgate.net
Chemosystematic Utility of this compound in Plant Taxonomy and Classification
The distribution of secondary metabolites is a powerful tool in chemotaxonomy, providing chemical characters that can support or clarify phylogenetic relationships based on morphology. Tropane alkaloids, with their significant structural diversity, have proven to be valuable markers in the classification of the Solanaceae and other related families. e-bookshelf.de
This compound and its various esters, such as methis compound (an ester of this compound and tiglic acid), are not ubiquitously distributed. wikipedia.org Their presence is characteristic of specific taxa, making them useful for taxonomic delineation. For example, esters of this compound are found in the roots of Brugmansia species and in various species of Datura and Anthocercis. silae.it The presence of mono- and ditigloyl esters of this compound has been noted as a characteristic feature in certain Anthocercis species. e-bookshelf.deresearchgate.net
The occurrence of methis compound in Erythroxylum australe (Erythroxylaceae) is of particular chemotaxonomic interest, as this alkaloid is otherwise characteristic of the Solanaceae, suggesting potential convergent evolutionary pathways or deeper, unresolved phylogenetic links. wikipedia.org Within the genus Datura, the specific profile of tropane alkaloids, including this compound derivatives, can vary significantly between species, providing chemical fingerprints for species identification. frontiersin.org The presence or absence of this compound and its specific ester forms can thus serve as a key character in the systematic classification of these plants.
| Family | Genus | Species | Compound(s) | Reference |
|---|---|---|---|---|
| Solanaceae | Datura | D. innoxia (syn. D. meteloides) | Methis compound | wikipedia.org |
| Solanaceae | Datura | D. metel | Methis compound | wikipedia.org |
| Solanaceae | Datura | D. leichhardtii | Methis compound (in roots) | wikipedia.org |
| Solanaceae | Brugmansia | B. sanguinea | Esters of tropane-3α,6β,7β-triol (this compound) | rsc.org |
| Solanaceae | Brugmansia | B. suaveolens | Methis compound (in roots) | wikipedia.org |
| Solanaceae | Anthocercis | A. littorea | Methis compound | wikipedia.org |
| Solanaceae | Anthocercis | A. viscosa | Methis compound, mono- and ditigloyl esters of this compound | wikipedia.orge-bookshelf.de |
| Solanaceae | Anthocercis | A. genistoides | Methis compound (principal alkaloid) | wikipedia.org |
| Erythroxylaceae | Erythroxylum | E. australe | Methis compound | wikipedia.org |
Biosynthesis-Evolution Relationships of this compound in Tropane Alkaloid Diversification
The evolution of metabolic pathways is a primary driver of chemical diversity in plants. The biosynthesis of this compound is a clear example of how the recruitment and modification of enzymes can lead to the diversification of a core chemical scaffold—the tropane ring. The tropane skeleton itself can be considered a plesiomorphic character in certain plant lineages, while the subsequent modifications, such as hydroxylation, represent apomorphic traits that define specific clades or species.
The transition from the monohydroxylated tropine to the trihydroxylated this compound represents a significant increase in the oxidative functionalization of the molecule. This diversification is contingent on the evolution of specific hydroxylase enzymes capable of acting at the C-6 and C-7 positions. The evolution of such enzymes, likely from ancestral oxygenases via gene duplication and neofunctionalization, provided the genetic basis for creating novel chemical structures. researchgate.netnih.gov
This increased hydroxylation has two major evolutionary implications:
Novel Bioactivity: Additional hydroxyl groups can alter the pharmacological and ecological activity of the alkaloid, potentially creating a more potent defense compound or one that can overcome resistance in adapted herbivores. nih.gov
Scaffolding for Further Diversification: The hydroxyl groups on this compound serve as new attachment points for esterification with various acids (e.g., tiglic acid to form methis compound). wikipedia.org This opens up a vast potential for combinatorial biosynthesis, where a limited number of core alkaloids and acyl donors can generate a large number of different ester alkaloids, each with potentially unique properties.
The pathway leading to this compound thus exemplifies a key evolutionary strategy in plant chemical defense: the modification of a central metabolic pathway to generate a suite of related but functionally distinct compounds. This process of "scaffold decoration" is a recurring theme in the evolution of plant specialized metabolism and is fundamental to the diversification of tropane alkaloids. nih.gov
Research Gaps, Challenges, and Future Directions in Teloidine Research
Identification of Uncharted Biosynthetic Enzymes and Regulatory Networks
A primary research gap lies in the elucidation of teloidine's complete biosynthetic pathway. The enzymatic steps that convert precursor molecules into the unique this compound structure are largely uncharacterized. Identifying the specific enzymes responsible for the hydroxylation and cyclization steps is a significant challenge. These enzymes, likely belonging to families such as cytochrome P450 monooxygenases or dioxygenases, have yet to be isolated and characterized in the context of this compound biosynthesis.
Furthermore, the gene regulatory networks (GRNs) that control the expression of these biosynthetic genes are entirely unknown. nih.gov Animal and plant development is governed by genomic instructions where regulatory genes, encoding transcription factors, are controlled by cis-regulatory modules. nih.gov Understanding these networks involves identifying key transcription factors (e.g., MYB, bHLH, WRKY families) and environmental or developmental cues that trigger gene expression. mdpi.comresearchgate.net The lack of this knowledge prevents the metabolic engineering of this compound-producing organisms for enhanced yield. Future research must focus on transcriptomic and genomic analyses of this compound-producing species to identify candidate genes and regulatory elements. mdpi.com
| Research Objective | Associated Challenges | Proposed Future Directions |
| Enzyme Discovery | Low abundance of enzymes; difficulty in isolating active proteins. | Heterologous expression of candidate genes; in vitro enzyme assays with proposed substrates. harvard.edu |
| Pathway Elucidation | Identifying all intermediate metabolites in the pathway. | Isotope labeling studies; metabolomic profiling of producing organisms. |
| Regulatory Network Mapping | Complex interactions between transcription factors and signaling molecules. nih.gov | RNA-seq analysis under different conditions; yeast one-hybrid (Y1H) screening to identify protein-DNA interactions. |
Development of Highly Efficient and Stereoselective Synthetic Methodologies
The chemical synthesis of this compound is complicated by its rigid bicyclic structure and multiple stereocenters. nih.gov Current synthetic routes are often lengthy, low-yielding, and lack the high degree of stereocontrol required for producing specific isomers, which is a persistent challenge in drug development. nih.gov Developing efficient and reproducible syntheses is a primary responsibility for process chemists. nih.gov
Future work must focus on creating novel synthetic strategies that are both efficient and highly stereoselective. nih.gov This includes the development of new catalytic methods that can precisely install hydroxyl groups and control the stereochemistry of the tropane (B1204802) core. news-medical.net Modular synthetic approaches, where key fragments of the molecule can be assembled in a convergent manner, could significantly shorten the synthetic route and allow for the creation of a diverse library of this compound analogues for further study. nih.govnih.gov The goal is to move beyond classical, multi-step processes to more streamlined methods that reduce waste and cost, making research-scale quantities of this compound more accessible. news-medical.net
Discovery of Novel Molecular Targets and Biological Functions in Non-Human Systems
While some tropane alkaloids are known for their interaction with receptors in mammals, the biological role of this compound in the organisms that produce it—primarily plants and associated microorganisms—is a significant unknown. nih.gov Secondary metabolites in these organisms often serve crucial ecological functions, such as defense against herbivores, protection from pathogens, or as signaling molecules in symbiotic relationships. nih.govnih.gov
A major future direction is the exploration of this compound's molecular targets and functions within these non-human biological systems. This involves investigating its potential antimicrobial, antifungal, or allelopathic properties. Identifying the proteins or pathways that this compound interacts with in bacteria, fungi, or other plants could reveal novel bioactivities. Such research would not only illuminate the ecological significance of this compound but could also uncover new leads for agrochemical or biotechnological applications.
| System | Potential Biological Function | Experimental Approach |
| Producing Plant | Defense against herbivores or pathogens. | Bioassays with common plant pests and pathogens; localization studies within plant tissues. |
| Associated Microorganisms | Regulation of symbiotic or pathogenic interactions. | Co-culture experiments with relevant bacteria or fungi; analysis of changes in gene expression in the microbe upon this compound exposure. nih.gov |
| Competing Plants | Allelopathic suppression of neighboring plant growth. | Germination and root growth assays on other plant species in the presence of this compound. |
Advancement of Integrated Analytical Platforms for Comprehensive this compound Metabolomics
A comprehensive understanding of this compound requires the ability to detect and quantify it, along with its precursors and metabolic derivatives, within complex biological samples. This presents a significant analytical challenge. mdpi.com While powerful analytical techniques exist, a truly integrated platform for this compound metabolomics has not been established. incdsb.ronih.gov
The future in this area lies in the development of integrated analytical workflows that combine high-resolution separation techniques with advanced mass spectrometry. thermofisher.comthermofisher.com Such platforms would ideally use a single mass spectrometer to perform both untargeted discovery of new this compound-related metabolites and targeted, quantitative analysis of known compounds. thermofisher.com High-resolution mass spectrometry (HRAM) systems, such as Orbitrap-based platforms, are essential for this purpose, providing the mass accuracy and sensitivity needed to distinguish between structurally similar alkaloids. mdpi.commdpi.com Coupling these detectors with robust chromatographic methods (e.g., LC or GC) is critical for resolving complex mixtures. researchgate.net The development of such integrated platforms will be crucial for accurately mapping the metabolic fate of this compound in various biological systems. nih.gov
| Analytical Technique | Primary Role in Metabolomics | Key Advantages |
| Liquid Chromatography (LC) | Separation of non-volatile and thermally sensitive compounds. | High versatility for a wide range of small molecules. nih.gov |
| Gas Chromatography (GC) | Separation of volatile and semi-volatile compounds. | Excellent for analyzing certain classes of metabolites like fatty acids. nih.gov |
| High-Resolution Mass Spectrometry (HRAMS) | Accurate mass measurement for confident identification and structural elucidation. | High specificity and reliability in peak detection for untargeted profiling. thermofisher.com |
| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and quantification. | Enables targeted validation and monitoring of specific metabolites. mdpi.com |
Strategic Approaches for Sustainable Research-Scale Production of this compound and its Analogues
The limited availability of pure this compound is a major bottleneck for research. Extraction from natural sources is often inefficient due to low natural abundance, while chemical synthesis remains challenging and costly. labmanager.comnih.gov A critical future direction is the development of sustainable and scalable production methods for this compound and its analogues.
Biotechnological production offers a promising alternative. nih.govnih.gov This involves engineering common host organisms, such as Escherichia coli or Saccharomyces cerevisiae, with the biosynthetic genes required to produce this compound. biorxiv.org This synthetic biology approach could provide a renewable and cost-effective source of the compound. Key challenges include transferring the entire multi-enzyme pathway into a heterologous host and optimizing metabolic flux to achieve high yields. biorxiv.org Success in this area would not only provide a steady supply of this compound for research but also facilitate the production of novel analogues through metabolic engineering, a process that is often impractical via chemical synthesis alone.
Q & A
Q. What are the established methodologies for synthesizing and characterizing Teloidine in laboratory settings?
this compound synthesis typically involves multi-step organic reactions, such as condensation or cyclization, requiring precise stoichiometric control and catalytic conditions. Characterization employs spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) and chromatographic methods (HPLC) to confirm molecular structure and purity . For reproducibility, experimental protocols must detail solvent systems, temperature gradients, and purification steps, with validation through comparison to reference spectra from peer-reviewed literature .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
Purity is quantified via HPLC with UV detection, while stability studies use accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by mass balance analysis. Stability-indicating assays must be validated per ICH guidelines, including forced degradation experiments to identify breakdown products . Data should be tabulated to show degradation kinetics (e.g., Arrhenius plots for temperature-dependent decay) .
Q. What are the current gaps in understanding this compound’s physicochemical properties?
Limited data exist on its solubility in non-aqueous solvents, partition coefficients (logP), and polymorphic forms. Researchers should employ differential scanning calorimetry (DSC) for polymorphism studies and shake-flask methods for logP determination. Comparative analysis with structurally analogous alkaloids can highlight anomalies requiring further investigation .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacological activity be resolved in preclinical studies?
Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or incomplete dose-response profiling. A systematic approach includes:
- Replicating studies using standardized protocols (e.g., OECD guidelines for cytotoxicity assays).
- Meta-analysis of existing data to identify confounding variables (e.g., solvent effects on bioavailability).
- Employing orthogonal assays (e.g., in vitro binding assays vs. in vivo efficacy models) to validate mechanisms .
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex biological systems?
Advanced designs integrate **omics approaches (transcriptomics/proteomics) with phenotypic screening. For example:
- CRISPR-Cas9 gene editing to identify target pathways.
- Isotope-labeled this compound in tracer studies to track metabolic fate.
- High-content imaging to correlate cellular responses with subcellular localization . Data should be analyzed using multivariate statistics (e.g., PCA) to distinguish signal from noise .
Q. How can researchers address the lack of ecological toxicity data for this compound?
Prioritize tiered testing:
- Acute toxicity : Daphnia magna or zebrafish embryo assays (OECD 202/236).
- Bioaccumulation : Use radiolabeled this compound in model organisms (e.g., earthworms) to measure bioconcentration factors.
- Degradation : Simulate environmental hydrolysis/photolysis with LC-MS monitoring. Publish negative results to clarify risk profiles and guide regulatory frameworks .
Q. What strategies mitigate bias in structure-activity relationship (SAR) studies of this compound derivatives?
- Blinded synthesis and screening : Separate teams handle compound synthesis and bioassays.
- Cheminformatics : Use QSAR models to predict activity cliffs and validate predictions with in vitro data.
- Control for stereochemistry : Enantiomeric purity must be confirmed via chiral HPLC to avoid misinterpretation of activity .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze dose-response data for this compound in heterogeneous cell populations?
- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.
- Report IC50/EC50 values with 95% confidence intervals.
- Account for heterogeneity via cluster analysis or mixed-effects models .
Q. What validation criteria are essential for computational models predicting this compound’s binding affinity?
Q. How to ethically design studies involving this compound’s effects on human-derived tissues?
- Obtain IRB approval and informed consent for tissue sourcing.
- Anonymize donor data and adhere to GDPR/HIPAA guidelines.
- Include negative controls (e.g., untreated tissues) and validate findings across multiple donors .
Tables for Reference
| Parameter | Method | Key Considerations |
|---|---|---|
| Purity Assessment | HPLC-UV/ELSD | Column type, mobile phase pH |
| Stability Testing | Forced Degradation (ICH Q1A) | Light exposure (lux hours) |
| SAR Validation | Chiral HPLC + IC50 assays | Enantiomeric excess >98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
